molecular formula C10H9F3O2 B6293690 2-(Methoxymethyl)-4-(trifluoromethyl)benzaldehyde CAS No. 2379322-75-3

2-(Methoxymethyl)-4-(trifluoromethyl)benzaldehyde

Cat. No.: B6293690
CAS No.: 2379322-75-3
M. Wt: 218.17 g/mol
InChI Key: REYYWDACOJVSGX-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-4-(trifluoromethyl)benzaldehyde is a fluorinated benzaldehyde derivative characterized by a methoxymethyl (-CH₂-O-CH₃) substituent at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position of the benzaldehyde core. This compound is commercially available for research and industrial applications, as noted in supplier catalogs . Its structural features make it valuable in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and enzyme inhibitors due to the electron-withdrawing nature of the -CF₃ group and the steric/electronic modulation provided by the methoxymethyl substituent.

Properties

IUPAC Name

2-(methoxymethyl)-4-(trifluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-15-6-8-4-9(10(11,12)13)3-2-7(8)5-14/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYYWDACOJVSGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CC(=C1)C(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-4-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Methoxymethyl)-4-(trifluoromethyl)benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-4-(trifluoromethyl)benzaldehyde involves its interaction with various molecular targets. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, potentially affecting its interaction with enzymes and receptors. The methoxymethyl group can influence the compound’s reactivity and binding affinity to specific targets .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications References
2-(Methoxymethyl)-4-(trifluoromethyl)benzaldehyde -OCH₂CH₃ (2), -CF₃ (4) C₁₀H₉F₃O₂ Intermediate for enzyme inhibitors; commercial availability
4-(Trifluoromethyl)benzaldehyde -CF₃ (4) C₈H₅F₃O Precursor for AChE inhibitors (e.g., hydrazide–hydrazones)
2-Hydroxy-4-(trifluoromethyl)benzaldehyde -OH (2), -CF₃ (4) C₈H₅F₃O₂ Higher acidity (due to -OH); potential chelating agent
4-(Bromomethyl)benzaldehyde -Br (4) C₈H₇BrO Reactive halogen for cross-coupling; safety concerns (skin/eye irritant)
5-(Diethylamino)-2-((4-(trifluoromethyl)phenyl)ethynyl)benzaldehyde -N(CH₂CH₃)₂ (5), -C≡C-C₆H₄-CF₃ (2) C₁₉H₁₅F₃N₂O Fluorescent probes; synthesized via Pd-catalyzed coupling
4-(Hydroxymethyl)benzaldehyde -CH₂OH (4) C₈H₈O₂ Polar, hygroscopic; used in polymer chemistry

Key Comparison Points

Electronic and Steric Effects
  • Trifluoromethyl Group (-CF₃): Present in the target compound and analogs (e.g., 4-(trifluoromethyl)benzaldehyde , 2-hydroxy-4-(trifluoromethyl)benzaldehyde ), the -CF₃ group enhances electrophilicity at the aldehyde position, facilitating nucleophilic additions.
  • Methoxymethyl vs. Hydroxymethyl: The methoxymethyl group in the target compound improves stability compared to 4-(hydroxymethyl)benzaldehyde , where the free -CH₂OH group may lead to oxidation or undesired side reactions.

Biological Activity

2-(Methoxymethyl)-4-(trifluoromethyl)benzaldehyde is a fluorinated aromatic aldehyde that has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a methoxymethyl group and a trifluoromethyl group, which may influence its interactions with biological targets.

  • Molecular Formula : C10H9F3O
  • Molecular Weight : 224.17 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that compounds containing trifluoromethyl groups often exhibit unique biological activities, including enzyme inhibition and antimicrobial properties. The specific biological activities of this compound can be categorized as follows:

1. Enzyme Inhibition

Studies have shown that compounds with similar structures can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), both of which are significant in neuropharmacology. For instance, hydrazones derived from 4-(trifluoromethyl)benzohydrazide demonstrated dual inhibition of these enzymes, suggesting that the trifluoromethyl moiety enhances binding affinity and specificity towards these targets .

CompoundAChE IC50 (µM)BuChE IC50 (µM)
This compoundTBDTBD
Hydrazone Derivative46.8 - 137.719.1 - 881.1

2. Antimicrobial Activity

The antibacterial properties of similar fluorinated compounds have been explored, indicating potential effectiveness against various bacterial strains. The incorporation of a trifluoromethyl group is known to enhance lipophilicity, which may improve cell membrane penetration and subsequent antimicrobial activity.

3. Anticancer Potential

Recent studies into related compounds suggest that fluorinated benzaldehydes can exhibit cytotoxic effects against cancer cell lines. For example, certain derivatives have shown selective inhibition of cancer cell proliferation while sparing normal cells, highlighting their potential as anticancer agents .

The mechanism by which this compound exerts its biological effects likely involves:

  • Interaction with Enzymes : The aldehyde functional group may form covalent bonds with active site residues in enzymes, leading to inhibition.
  • Influence on Cell Signaling : The compound may modulate pathways involved in cell growth and apoptosis, particularly in cancer cells.

Case Studies

  • Hydrazone Derivatives : Research on hydrazones derived from benzaldehydes indicated that modifications like the addition of trifluoromethyl groups significantly affect their inhibitory potency against cholinesterases, with some derivatives achieving IC50 values in the low micromolar range .
  • Cytotoxicity Assays : In vitro studies have demonstrated that related compounds do not exhibit cytotoxicity at concentrations up to 100 µM against HepG2 cells, suggesting a favorable safety profile for further development .

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